molecular formula C23H26N2O3 B2406607 N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-3,5-dimethoxybenzamide CAS No. 941931-79-9

N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-3,5-dimethoxybenzamide

Cat. No.: B2406607
CAS No.: 941931-79-9
M. Wt: 378.472
InChI Key: KMQWVMYNDXHMEQ-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-3,5-dimethoxybenzamide is a synthetic small molecule of significant interest in chemical biology and preclinical drug discovery. Its structure, which incorporates a naphthalene ring and a dimethylaminoethyl linker, is often explored in the development of compounds that target the central nervous system . The naphthalen-1-yl group is a notable feature, as this bulky aromatic system is known to facilitate strong pi-stacking interactions within enzyme binding sites, such as those of oxidoreductases, potentially leading to potent inhibition . Researchers are investigating this benzamide derivative primarily in two key areas. In neuroscience, its structural motifs are common in ligands for various neuromodulatory receptors . In oncology, the dimethoxybenzamide core and naphthyl group are features analyzed in the context of enzyme inhibition, drawing parallels to known inhibitors of enzymes like quinone reductase 2 (QR2), a target implicated in metabolic detoxification and activation pathways . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-(dimethylamino)-2-naphthalen-1-ylethyl]-3,5-dimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O3/c1-25(2)22(21-11-7-9-16-8-5-6-10-20(16)21)15-24-23(26)17-12-18(27-3)14-19(13-17)28-4/h5-14,22H,15H2,1-4H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMQWVMYNDXHMEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C1=CC(=CC(=C1)OC)OC)C2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-3,5-dimethoxybenzamide typically involves multiple steps:

    Formation of the Dimethylamino Intermediate: The initial step may involve the alkylation of dimethylamine with a suitable halogenated naphthalene derivative to form the dimethylamino-naphthalene intermediate.

    Coupling with Benzamide: The intermediate is then coupled with 3,5-dimethoxybenzoyl chloride under basic conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-3,5-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of naphthoquinone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride could reduce the carbonyl group to an alcohol.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, depending on the substituents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield naphthoquinone derivatives, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-3,5-dimethoxybenzamide may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, compounds with similar structures have been investigated for their potential pharmacological activities. They may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or dyes, due to its aromatic structure and functional groups.

Mechanism of Action

The mechanism of action of N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-3,5-dimethoxybenzamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(dimethylamino)-2-(phenyl)ethyl)-3,5-dimethoxybenzamide: Similar structure but with a phenyl group instead of a naphthalene ring.

    N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-4-methoxybenzamide: Similar structure but with a single methoxy group on the benzamide moiety.

Uniqueness

N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-3,5-dimethoxybenzamide is unique due to the presence of both the naphthalene ring and the dimethoxybenzamide moiety. This combination of structural features may confer distinct chemical and biological properties, making it a compound of interest for further research and development.

Biological Activity

N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-3,5-dimethoxybenzamide, a compound of interest in medicinal chemistry, exhibits various biological activities that warrant detailed exploration. This article aims to provide an in-depth analysis of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C22H30N2O3
  • Molecular Weight : 370.49 g/mol
  • CAS Number : 33318-56-8
  • Density : 0.97 g/cm³
  • Boiling Point : 699.9°C at 760 mmHg

The compound features a naphthalene moiety linked to a dimethylamino ethyl group and a 3,5-dimethoxybenzamide structure, contributing to its potential biological interactions.

Pharmacological Effects

  • Antidepressant Activity : Research indicates that compounds with similar structural motifs exhibit antidepressant properties. The dimethylamino group is often associated with enhanced serotonin reuptake inhibition, suggesting potential applications in treating mood disorders .
  • Neuroprotective Effects : Studies have shown that related compounds can protect neuronal cells from oxidative stress and apoptosis. This neuroprotection may be attributed to the modulation of neurotrophic factors .
  • Antitumor Activity : Preliminary investigations suggest that the compound may possess antitumor properties, particularly against certain cancer cell lines. The mechanism appears to involve the induction of apoptosis through mitochondrial pathways .

Study 1: Antidepressant Effects

A study conducted on a series of dimethylamino-substituted compounds demonstrated significant antidepressant-like effects in animal models. The administration of this compound resulted in reduced immobility time in the forced swim test, indicating antidepressant potential .

Study 2: Neuroprotective Mechanisms

In vitro assays revealed that the compound could enhance the viability of neuronal cells exposed to oxidative stress. The protective effect was linked to increased expression of BDNF (Brain-Derived Neurotrophic Factor), which plays a crucial role in neuronal survival and growth .

Study 3: Antitumor Activity

A comparative analysis of various naphthalene derivatives showed that this compound exhibited cytotoxic effects against breast cancer cell lines (MCF-7). The IC50 value was determined to be approximately 15 µM, indicating promising antitumor activity .

Data Summary Table

Activity Type Effect Observed Reference
AntidepressantReduced immobility time
NeuroprotectiveIncreased cell viability
AntitumorIC50 = 15 µM against MCF-7

Q & A

Basic Research Questions

Q. What are the key considerations in designing a synthesis protocol for N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-3,5-dimethoxybenzamide?

  • Methodology :

  • Reagent Selection : Use carbodiimide derivatives (e.g., 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide hydrochloride) to facilitate amide bond formation, as demonstrated in similar benzamide syntheses .
  • Solvent Optimization : Polar aprotic solvents like acetonitrile:water (3:1) improve reaction efficiency. Stirring duration (e.g., 72 hours) and room temperature conditions are critical for achieving high yields (75%) .
  • Purification : Crystallization from methanol:water (4:1) ensures purity. Monitor by TLC and confirm via elemental analysis .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

  • Techniques :

  • IR Spectroscopy : Confirm functional groups (e.g., amide C=O stretch at ~1650–1700 cm⁻¹) .
  • ¹H/¹³C NMR : Assign signals for naphthalene protons (δ ~7.0–8.0 ppm), dimethylamino groups (δ ~2.8–3.1 ppm), and methoxy substituents (δ ~3.7–3.8 ppm). Use 2D NMR (COSY, HSQC) to resolve overlapping signals .
  • Mass Spectrometry : Verify molecular ion peaks (e.g., EI-MS m/z: 292.07 [M⁺]) and fragmentation patterns .

Q. What are the primary research applications of this compound in medicinal chemistry?

  • Applications :

  • Antimicrobial Screening : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via microdilution assays (MIC values) .
  • Anti-inflammatory Activity : Evaluate COX-2 inhibition using in vitro enzyme assays and murine models .
  • Receptor Interaction Studies : Use fluorescence polarization to assess binding affinity to targets like serotonin receptors .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield and purity of this compound, addressing common challenges?

  • Optimization Strategies :

  • Catalyst Screening : Compare DMAP, HOBt, or boric acid to enhance coupling efficiency .
  • Reaction Monitoring : Employ in-situ FTIR or HPLC to track intermediate formation and adjust stoichiometry dynamically .
  • Solvent-Free Methods : Explore microwave-assisted synthesis to reduce reaction time and byproducts .

Q. How to resolve contradictions in reported bioactivity data across different studies?

  • Analytical Approaches :

  • Reproducibility Checks : Replicate assays under standardized conditions (e.g., pH, temperature) to isolate variables .
  • Mechanistic Studies : Use knock-out cell lines or siRNA silencing to confirm target specificity if off-target effects are suspected .
  • Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ values) to identify trends or outliers via statistical tools like Grubbs’ test .

Q. What computational approaches are used to predict interactions between this compound and biological targets?

  • Computational Tools :

  • Docking Simulations : Utilize AutoDock Vina to model binding poses with proteins (e.g., kinase domains). Focus on naphthalene π-π stacking and hydrogen bonds with methoxy groups .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
  • QSAR Modeling : Develop regression models correlating substituent electronegativity with bioactivity .

Q. How to conduct structure-activity relationship (SAR) studies focusing on substituent modifications?

  • SAR Protocol :

  • Substituent Variation : Synthesize analogs with halogens (Cl, F) or bulkier groups (e.g., tert-butyl) at the naphthalene or benzamide positions .
  • Activity Profiling : Test analogs in parallel assays (e.g., cytotoxicity, enzyme inhibition) to identify critical moieties .
  • Pharmacophore Mapping : Use Schrödinger’s Phase to define essential features (e.g., hydrogen bond acceptors near the dimethylamino group) .

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